

Solubility of Methylguanidine hydrochloride in different organic solvents.

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Compound of Interest

Compound Name: *Methylguanidine hydrochloride*

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An In-depth Technical Guide to the Solubility of **Methylguanidine Hydrochloride** in Organic Solvents

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Abstract

This technical guide provides a comprehensive overview of the solubility of **methylguanidine hydrochloride** in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available quantitative and qualitative data, and offers a detailed, field-proven experimental protocol for determining solubility. The guide emphasizes scientific integrity and practical application, explaining the causality behind experimental choices and providing a framework for robust and reliable solubility assessments.

Introduction to Methylguanidine Hydrochloride and Its Solubility

Methylguanidine hydrochloride is the salt formed from the strong organic base methylguanidine and hydrochloric acid. Its structure, featuring a protonated guanidinium cation and a chloride anion, dictates its physicochemical properties, including its solubility profile.^[1] The high polarity and hydrogen bonding capacity of the methylguanidinium cation generally lead to significant solubility in polar protic solvents like water, while its ionic nature presents challenges for dissolution in less polar or non-polar organic media.^{[2][3]}

Understanding the solubility of **methylguanidine hydrochloride** is critical in various applications, from synthetic organic chemistry, where it may be used as a reagent or catalyst, to pharmaceutical sciences, where related guanidinium compounds are integral to the structure of active pharmaceutical ingredients (APIs). In drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility.

This guide will explore the factors governing the solubility of this hygroscopic salt and provide a practical framework for its empirical determination.

Theoretical Considerations for Solubility

The solubility of an ionic compound like **methylguanidine hydrochloride** in an organic solvent is governed by the interplay of several thermodynamic factors. The overarching principle is that for dissolution to occur, the Gibbs free energy of the system must decrease. This is influenced by the enthalpy and entropy of dissolution.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a useful heuristic. **Methylguanidine hydrochloride**, being a polar, ionic salt, is most readily solvated by polar solvents capable of stabilizing the methylguanidinium cation and the chloride anion.

- **Polar Protic Solvents** (e.g., water, methanol, ethanol): These solvents are generally effective due to their ability to form hydrogen bonds with both the cation and the anion, and their high dielectric constants which help to overcome the lattice energy of the salt.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF): These solvents possess large dipole moments and can effectively solvate the cation. However, their ability to solvate the anion (chloride) is typically less than that of protic solvents.
- **Non-Polar Solvents** (e.g., toluene, hexane): These solvents lack the ability to form strong interactions with the ions and have low dielectric constants, making them poor solvents for salts like **methylguanidine hydrochloride**.

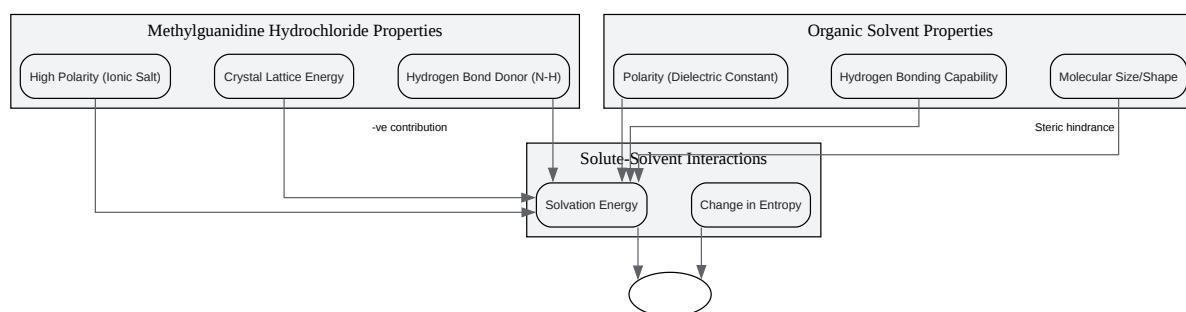
Thermodynamic Principles of Dissolution

The dissolution process can be conceptually broken down into three steps:

- Overcoming the lattice energy: Energy is required to break apart the ionic lattice of the solid **methylguanidine hydrochloride**.
- Creating a cavity in the solvent: Energy is needed to create space within the solvent to accommodate the solute ions.
- Solvation of the ions: Energy is released when the solvent molecules surround and stabilize the dissolved ions.

The overall enthalpy of dissolution is the sum of the energy changes from these three steps. For a salt to dissolve, the energy released during solvation must be comparable to or greater than the energy required to overcome the crystal lattice energy. The process of dissolution is also influenced by the change in entropy; an increase in disorder upon dissolution favors the process.^[1]

Below is a diagram illustrating the key factors that influence the solubility of **methylguanidine hydrochloride**.



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Caption: Factors influencing the solubility of **methylguanidine hydrochloride**.

Solubility Data for Methylguanidine Hydrochloride

Quantitative solubility data for **methylguanidine hydrochloride** in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available data, which is a mix of quantitative and qualitative information.

Solvent	Chemical Class	Solubility	Temperature (°C)	Molarity (mol/L)	Citation(s)
Water	Polar Protic	50 mg/mL	Not Specified	~0.46	[2][3]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	55 mg/mL	Not Specified	~0.50	[4]
Ethanol	Polar Protic	50 mg/mL	Not Specified	~0.46	
Methanol	Polar Protic	Slightly Soluble	Not Specified	-	[2][3][5]

Note: The term "slightly soluble" is qualitative and indicates that the compound has low solubility in that solvent. The quantitative data provided should be used as a guide, as solubility can be influenced by the purity of both the solute and the solvent, as well as the experimental conditions.

For comparison, a comprehensive study on the closely related compound guanidine hydrochloride found that its solubility at 298.15 K (25 °C) was highest in polar aprotic solvents like DMF, followed by polar protic solvents such as methanol and ethanol, and lowest in less polar alcohols like n-propanol and isopropanol.[1] This suggests a similar trend may be expected for **methylguanidine hydrochloride**.

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[6][7] This method is robust but requires careful execution, especially given the hygroscopic nature of **methylguanidine hydrochloride**.[2][8][9][10]

Principle

An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Equipment

- **Methylguanidine hydrochloride** (analytical grade or higher)
- Anhydrous organic solvents of interest
- Scintillation vials or other suitable sealed containers
- Temperature-controlled orbital shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or charged aerosol detector) or another appropriate analytical instrument.
- Inert atmosphere glovebox or Schlenk line for handling the hygroscopic solid.[2][8][9][10]

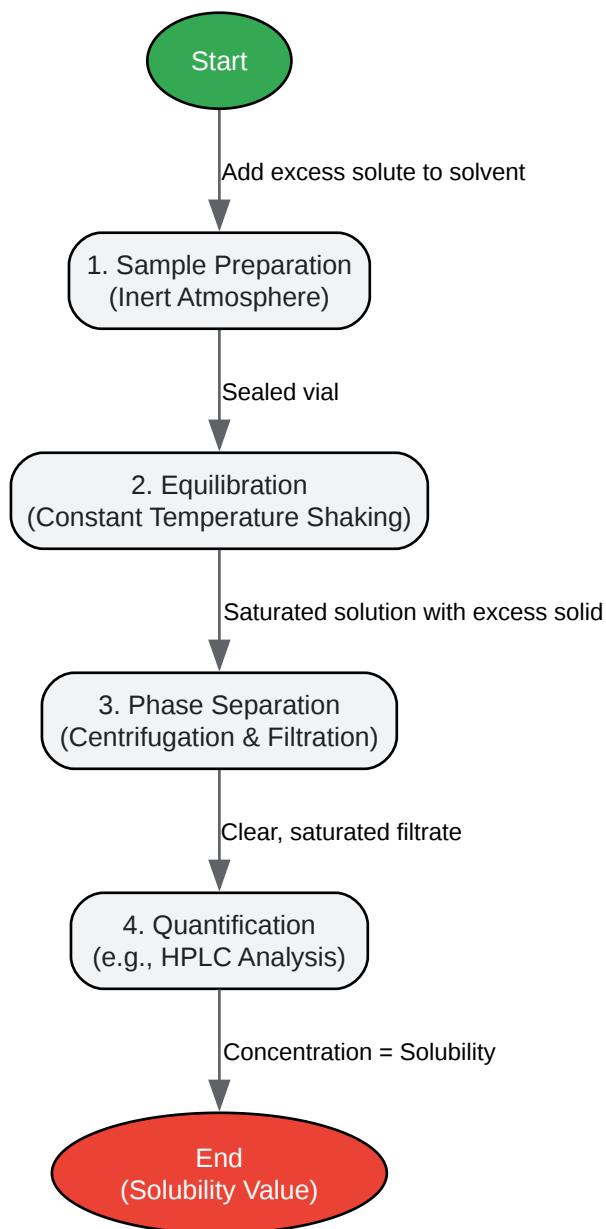
Step-by-Step Procedure

- Preparation (Inert Atmosphere): Due to the hygroscopic nature of **methylguanidine hydrochloride**, all initial preparations involving the solid should be performed in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).[2][8][9][10]
 - Rationale: Absorbed moisture can alter the apparent solubility and the physicochemical properties of the solid.
- Sample Preparation: a. Add an excess of **methylguanidine hydrochloride** to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of

the experiment. b. Record the mass of the added solid. c. Add a known volume or mass of the desired organic solvent to the vial. d. Seal the vial tightly.

- Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period to ensure equilibrium is reached. A common starting point is 24-48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new system to confirm that the concentration has reached a plateau.
 - Rationale: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation, resulting in a constant concentration of the solute in the solution.
- Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. b. Centrifuge the vials to further pellet the undissolved solid.
 - Rationale: This step is crucial to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility. c. Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.
 - Rationale: Filtration removes any remaining fine particles. The choice of a chemically inert filter (like PTFE) is important to prevent adsorption of the solute onto the filter membrane.
- Quantification: a. Prepare a series of standard solutions of **methylguanidine hydrochloride** of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a validated analytical method. HPLC is a common choice. A method for quantifying methylguanidine using HPLC with fluorescence detection has been reported, which could be adapted.^[6] Alternatively, if the compound has a UV chromophore, HPLC-UV could be used. For compounds without a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be suitable. c. Generate a calibration curve from the standard solutions. d. Determine the concentration of **methylguanidine hydrochloride** in the saturated solution by interpolating its response on the calibration curve.

Experimental Workflow Diagram



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Caption: Workflow for the experimental determination of equilibrium solubility.

Conclusion

While there is a notable lack of comprehensive, publicly available quantitative data on the solubility of **methylguanidine hydrochloride** in a wide array of organic solvents, this guide provides a robust framework for both understanding and experimentally determining this crucial parameter. The ionic and hygroscopic nature of the compound necessitates careful handling

and a well-designed experimental approach. By leveraging the principles of "like dissolves like," understanding the thermodynamics of dissolution, and employing the detailed shake-flask protocol provided, researchers can confidently and accurately assess the solubility of **methylguanidine hydrochloride** in solvents relevant to their work. The data from related compounds like guanidine hydrochloride can serve as a useful guide for predicting solubility trends and selecting appropriate solvent systems for further investigation.

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